2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone
Overview
Description
2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone is an organic compound with the molecular formula C8H9ClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloroacetyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone typically involves the chlorination of 1-(2,5-dimethylthiophen-3-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process can be summarized as follows:
Starting Material: 1-(2,5-dimethylthiophen-3-yl)ethanone
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: The reaction is conducted under reflux conditions, typically at a temperature range of 60-80°C, for several hours until the reaction is complete.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., ethanethiol) under basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Corresponding substituted products such as 2-amino-1-(2,5-dimethylthiophen-3-yl)ethanone.
Reduction: 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanol.
Oxidation: 2-Chloro-1-(2,5-dimethylthiophen-3-yl)acetic acid.
Scientific Research Applications
2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its structural similarity to biologically active molecules.
Material Science: It is utilized in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in studies involving enzyme inhibition and receptor binding due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors by forming covalent bonds with active site residues. The chloroacetyl group is particularly reactive and can form covalent adducts with nucleophilic amino acid residues such as cysteine or serine, leading to enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,5-dimethylthiophen-2-yl)ethanone
- 2-Chloro-1-(2,5-dimethylthiophen-4-yl)ethanone
- 2-Bromo-1-(2,5-dimethylthiophen-3-yl)ethanone
Uniqueness
2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone is unique due to the specific positioning of the chloroacetyl group on the thiophene ring, which influences its reactivity and interaction with biological targets. The presence of the 2,5-dimethyl substituents on the thiophene ring also contributes to its distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-1-(2,5-dimethylthiophen-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAHFKUIQIYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350414 | |
Record name | 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31772-43-7 | |
Record name | 2-Chloro-1-(2,5-dimethyl-3-thienyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31772-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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